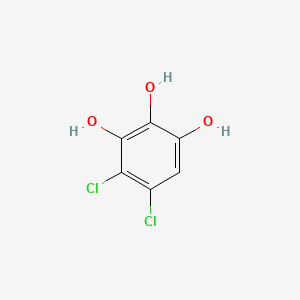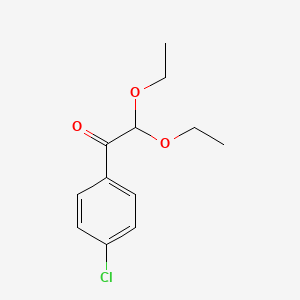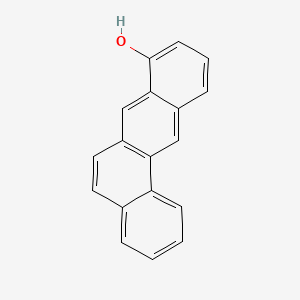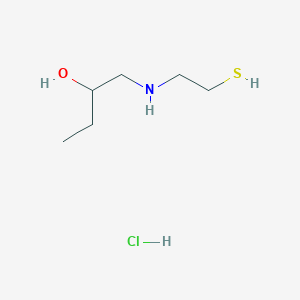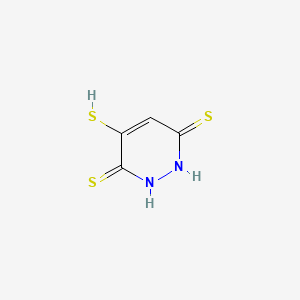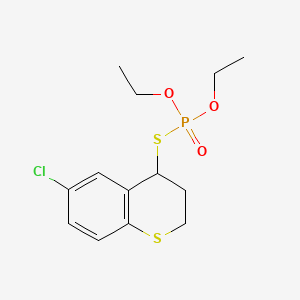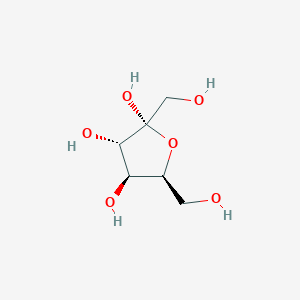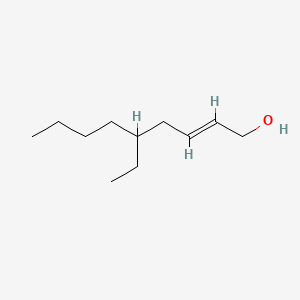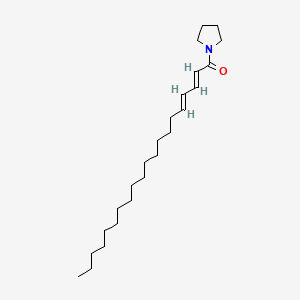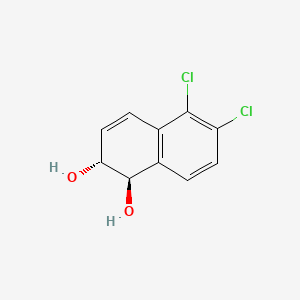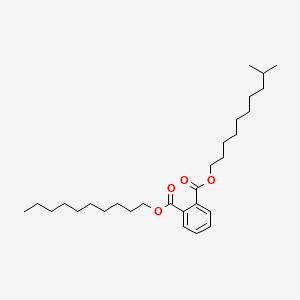
1-(Methoxymethyl)propyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxymethyl)propyl acrylate, also known as 1-methoxybutan-2-yl prop-2-enoate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from acrylic acid and is used in various industrial applications due to its reactivity and ability to form polymers.
準備方法
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)propyl acrylate can be synthesized through the esterification of acrylic acid with 1-(methoxymethyl)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where acrylic acid and 1-(methoxymethyl)propanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1-(Methoxymethyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: Halogenated derivatives or other addition products depending on the reagents used.
科学的研究の応用
1-(Methoxymethyl)propyl acrylate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its ability to form strong, durable polymers.
作用機序
The mechanism of action of 1-(Methoxymethyl)propyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group allows it to participate in polymerization reactions, forming long polymer chains. The ester functionality can also undergo hydrolysis, leading to the formation of acrylic acid and 1-(methoxymethyl)propanol. These reactions are facilitated by the presence of catalysts or initiators that activate the double bond or ester group.
類似化合物との比較
Similar Compounds
Methyl acrylate: Similar in structure but with a methyl group instead of the methoxymethyl group.
Ethyl acrylate: Contains an ethyl group instead of the methoxymethyl group.
Butyl acrylate: Has a butyl group in place of the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)propyl acrylate is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other acrylates. This functional group can influence the polymerization behavior and the physical properties of the resulting polymers, making it suitable for specific applications where other acrylates may not perform as well.
特性
CAS番号 |
85269-37-0 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
1-methoxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(6-10-3)11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChIキー |
UGUWQOBYUTTXNN-UHFFFAOYSA-N |
正規SMILES |
CCC(COC)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


